molecular formula C18H32O4 B1235275 10-Oxo-13-hydroxy-11-octadecenoic acid CAS No. 28979-44-4

10-Oxo-13-hydroxy-11-octadecenoic acid

Cat. No. B1235275
CAS RN: 28979-44-4
M. Wt: 312.4 g/mol
InChI Key: CZGIUGHMJZYXNX-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-oxo-13-Hydroxy-11-octadecenoic acid, also known as 13-HO-18C acid or 13-hydroxy-10-oxo-(e)-11-octadecenoic acid, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 10-oxo-13-Hydroxy-11-octadecenoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-oxo-13-Hydroxy-11-octadecenoic acid has been primarily detected in urine. Within the cell, 10-oxo-13-hydroxy-11-octadecenoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 10-oxo-13-hydroxy-11-octadecenoic acid can be found in cereals and cereal products. This makes 10-oxo-13-hydroxy-11-octadecenoic acid a potential biomarker for the consumption of this food product.
(11E)-13-hydroxy-10-oxo-11-octadecenoic acid is a lipid.

Scientific Research Applications

Biochemical Transformations

10-Oxo-13-hydroxy-11-octadecenoic acid is involved in various biochemical transformations. Dix and Marnett (1985) studied its formation from linoleic acid hydroperoxide, revealing its role in lipid oxidation processes and the generation of complex fatty acids (Dix & Marnett, 1985). Similarly, Gardner and colleagues (1979) showed its formation from linoleic acid hydroperoxides, emphasizing the lack of regioselectivity in the formation of oxohydroxyoctadecenoic acids (Gardner & Kleiman, 1979).

Cytotoxicity Studies

Research by Hayashi et al. (1998) evaluated the cytotoxic activity of this compound and its lactone, highlighting its potential significance in biological systems, particularly in the context of cancer research (Hayashi et al., 1998).

Antimutagenic Properties

Noguchi et al. (2000) synthesized enantiomers of 10-Oxo-13-hydroxy-11-octadecenoic acid and evaluated their antimutagenic activities. This research sheds light on the potential use of this compound in reducing mutations, which has implications for cancer prevention and treatment (Noguchi et al., 2000).

Enzymatic Activities and Metabolic Pathways

Investigations into the enzymatic activities and metabolic pathways involving 10-Oxo-13-hydroxy-11-octadecenoic acid have been conducted. Gardner et al. (1970) studied its formation in the context of linoleic acid oxidation in corn germ, providing insights into plant lipid metabolism and the role of specific enzymes (Gardner, 1970). Bergamo et al. (2014) explored its immunomodulatory activity, linked to improved antioxidant and detoxifying defenses, which has implications for gut health and immune system function (Bergamo et al., 2014).

Additional Applications

Further applications include studies on linoleic acid metabolism in various biological systems and its transformation into various fatty acid products, as seen in the work of Hamberg (1973, 1991, 2000) and others (Hamberg, 1973), (Hamberg, 1991), (Hamberg, 2000).

properties

CAS RN

28979-44-4

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-13-hydroxy-10-oxooctadec-11-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h14-16,19H,2-13H2,1H3,(H,21,22)/b15-14+

InChI Key

CZGIUGHMJZYXNX-CCEZHUSRSA-N

Isomeric SMILES

CCCCCC(/C=C/C(=O)CCCCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O

melting_point

64°C

Other CAS RN

28979-44-4

physical_description

Solid

synonyms

13-HO-18C acid
13-hydroxy-10-oxo-11-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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